molecular formula C16H18N10 B6453264 7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine CAS No. 2549020-30-4

7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine

Cat. No.: B6453264
CAS No.: 2549020-30-4
M. Wt: 350.38 g/mol
InChI Key: SOUFMINWLGYOAP-UHFFFAOYSA-N
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Description

The compound 7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine features a purine core substituted at the 6-position with a piperazine linker, which is further connected to a 1-methylpyrazolo[3,4-d]pyrimidine moiety.

Properties

IUPAC Name

1-methyl-4-[4-(7-methylpurin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N10/c1-23-10-21-13-12(23)16(20-8-17-13)26-5-3-25(4-6-26)15-11-7-22-24(2)14(11)18-9-19-15/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUFMINWLGYOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound’s uniqueness lies in its hybrid purine-pyrazolopyrimidine-piperazine architecture. Below is a comparative analysis with structurally related compounds from diverse sources:

Table 1: Structural and Functional Comparison
Compound Name/Class Core Structure Key Substituents/Modifications Functional Implications Reference
Target Compound Purine 7-methyl, 6-(piperazine-pyrazolopyrimidine) Enhanced lipophilicity, flexible linker -
4-Imino-1-p-tolyl-pyrazolo[3,4-d]pyrimidine (Compound 2, Molecules 2014) Pyrazolo[3,4-d]pyrimidine 1-p-tolyl, 4-imino Isomerization-prone; reduced stability
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compounds 6–9, Molecules 2014) Pyrazolo-triazolo-pyrimidine Triazole ring fusion Increased rigidity; potential for π-π interactions
4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives (EP 2023) Pyrazino-pyrimidinone Varied piperazine/piperidine substituents (e.g., 4-methyl, 4-ethyl) Optimized pharmacokinetics via substituent tuning
2-(4-Nitrophenyl)-6H,7H-oxazolo[5,4-d]pyrimidin-7-one (EN300-01639) Oxazolo-pyrimidinone 4-nitro phenyl, oxazole ring High polarity; improved aqueous solubility

Key Differentiators

Core Flexibility vs. Rigidity: The target compound’s purine core allows for hydrogen bonding akin to natural nucleotides, whereas pyrazino-pyrimidinone derivatives (EP 2023) prioritize planar aromaticity for stacking interactions . Pyrazolo-triazolo-pyrimidines (Molecules 2014) exhibit fused triazole rings, increasing rigidity but limiting conformational adaptability compared to the target’s piperazine linker .

Substituent Effects: The 7-methyl group on the purine ring enhances lipophilicity, contrasting with the polar carboxylic acid substituent in EN300-01639’s oxazolo-pyrimidinone derivatives . Piperazine substituents in EP 2023 derivatives (e.g., 4-methyl, 4-ethyl) suggest that alkylation balances solubility and membrane permeability, a strategy mirrored in the target compound’s 1-methylpyrazolopyrimidine group .

Synthetic Challenges: Isomerization observed in Molecules 2014’s pyrazolo-triazolo-pyrimidines highlights stability issues absent in the target compound due to its non-fused, modular design .

Pharmacological Considerations (Inferred)

  • Receptor Binding: The piperazine linker in the target compound may facilitate interactions with ATP-binding pockets in kinases, similar to pyrazino-pyrimidinone-based inhibitors .
  • Solubility vs. Permeability : The absence of polar groups (e.g., nitro or carboxylic acid) in the target compound suggests a design emphasis on blood-brain barrier penetration over aqueous solubility, unlike EN300-01639 derivatives .

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